1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine chemical structure
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine chemical structure
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of the chemical entity 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential pharmacological relevance. The information presented herein is a synthesis of established chemical principles and data from reputable sources, intended to serve as a foundational resource for further investigation and application.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Many indazole-containing compounds have been developed as potent kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival.[4]
The subject of this guide, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, combines the pharmacologically significant 4-aminoindazole core with a tetrahydropyranyl (THP) protecting group. The amino group at the C4 position can serve as a crucial hydrogen bond donor in interactions with biological targets, while the THP group offers a means of selectively protecting the N1 position of the indazole ring during multi-step syntheses.[5] This makes the compound a valuable intermediate for the development of more complex and potentially more potent drug candidates.[5]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is presented below.
Caption: Chemical structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1053655-57-4 | [6][7] |
| Molecular Formula | C₁₂H₁₅N₃O | [6][7][8] |
| Molecular Weight | 217.27 g/mol | [6][7][8] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [8] |
| SMILES | C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | [8] |
| InChI Key | VXUKYBXQNXUXQM-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is achieved through the N-protection of the starting material, 4-amino-1H-indazole, with 3,4-dihydro-2H-pyran (DHP). This reaction is typically catalyzed by an acid.
Reaction Mechanism
The mechanism for the THP protection of an indazole involves the acid-catalyzed activation of DHP to form a resonance-stabilized oxocarbenium ion. The indazole, acting as a nucleophile, then attacks this electrophilic intermediate. The regioselectivity of this reaction (attack at N1 vs. N2) can be influenced by steric and electronic factors of the indazole substrate. For many indazoles, the N1-protected product is thermodynamically favored.
Caption: Generalized mechanism for the acid-catalyzed THP protection of an indazole.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine, based on established methods for the THP protection of N-heterocycles.[9]
Materials:
-
4-Amino-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a stirred solution of 4-amino-1H-indazole in anhydrous DCM at room temperature, add a catalytic amount of PTSA.
-
Slowly add 3,4-dihydro-2H-pyran (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine.
Caption: A typical experimental workflow for the synthesis of the title compound.
Structural Elucidation and Characterization
The structure of the synthesized 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the indazole ring (multiple signals in the aromatic region).- A characteristic signal for the anomeric proton of the THP group (CH-O), typically a doublet of doublets.- Methylene protons of the THP ring (multiple signals in the aliphatic region).- A broad signal for the amino (NH₂) protons. |
| ¹³C NMR | - Aromatic carbons of the indazole ring.- The anomeric carbon of the THP group.- Aliphatic carbons of the THP ring. |
| Mass Spec. (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (217.27).- A prominent fragment ion corresponding to the loss of the THP group. |
Pharmacological Relevance and Future Perspectives
While specific biological activity data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is not extensively reported in the public domain, the well-established pharmacological importance of the aminoindazole scaffold provides a strong rationale for its utility in drug discovery.
Aminoindazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4] For instance, certain substituted indazoles have shown potent inhibitory activity against kinases such as lymphocyte-specific kinase (Lck) and have been explored as potential anticancer agents.[10] The 4-amino group is often a key pharmacophoric feature, participating in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.
The THP-protected compound serves as a versatile intermediate, allowing for further chemical modifications at other positions of the indazole ring or at the amino group itself. Subsequent deprotection of the THP group under acidic conditions can then unveil the N1-H of the indazole, which may also be important for biological activity or for further functionalization.
Caption: A simplified representation of a kinase signaling pathway that can be targeted by indazole-based inhibitors.
Conclusion
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its structure provides a versatile platform for the development of more complex molecules. The established biological importance of the aminoindazole scaffold, particularly in the context of kinase inhibition, underscores the potential of this compound as a key building block in the discovery of novel therapeutics. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the identification of new drug candidates for a variety of diseases.
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